molecular formula C12H14N2OS B12483782 5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole

5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole

Cat. No.: B12483782
M. Wt: 234.32 g/mol
InChI Key: OECPSNNXZOBSRK-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Alkylation with Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactivity.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole depends on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes, receptors, and proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    5-Methoxybenzimidazole: Similar structure with a methoxy group, known for its bioactivity.

    1-Methylbenzimidazole: Another derivative with a methyl group, used in various applications.

Uniqueness

5-Methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which may impart distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

5-methoxy-1-methyl-2-prop-2-enylsulfanylbenzimidazole

InChI

InChI=1S/C12H14N2OS/c1-4-7-16-12-13-10-8-9(15-3)5-6-11(10)14(12)2/h4-6,8H,1,7H2,2-3H3

InChI Key

OECPSNNXZOBSRK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1SCC=C

Origin of Product

United States

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